Photoresponsivity Advantage of PVD-Grown In2Se3 Over MoS2 and Other 2D Photodetector Materials at 532 nm
PVD-grown In2Se3 thin films exhibit a photoresponsivity of 340 A/W at 532 nm illumination, which is 5.8× higher than pristine MoS2 (59 A/W) and exceeds values reported for WSe2-SnS2 (244 A/W) and ReSe2 (95 A/W) under comparable measurement conditions [1]. This enhanced responsivity arises from the efficient photogenerated carrier separation and recirculation mechanisms unique to In2Se3's layered structure [2].
| Evidence Dimension | Photoresponsivity (A/W) at 532 nm |
|---|---|
| Target Compound Data | 340 A/W |
| Comparator Or Baseline | MoS2: 59 A/W; WSe2-SnS2: 244 A/W; ReSe2: 95 A/W |
| Quantified Difference | 5.8× higher than MoS2; 1.4× higher than WSe2-SnS2 |
| Conditions | 532 nm laser illumination, PVD-grown thin films, photodetector device configuration |
Why This Matters
Higher responsivity translates to superior signal-to-noise ratio and detection sensitivity in visible light sensing and imaging applications, directly impacting device procurement specifications.
- [1] Table 1. Comparison of responsivities values with existing literature. PMC11006120, PLOS ONE. View Source
- [2] Carrier-recirculating broadband photodetector with high gain based on van der Waals In2Se3/MoS2 heterostructure. (2024). Applied Surface Science, 649, 159135. View Source
